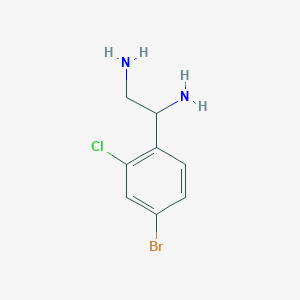

1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine

Description

1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 4-bromo-2-chlorophenyl group attached to the ethane-1,2-diamine backbone. The bromo and chloro substituents on the phenyl ring impart distinct electronic and steric properties, influencing its reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula |

C8H10BrClN2 |

|---|---|

Molecular Weight |

249.53 g/mol |

IUPAC Name |

1-(4-bromo-2-chlorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10BrClN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2 |

InChI Key |

DLXKPEYJCLWYDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Halogenated Aromatic Precursors

- Method: The halogenated aromatic precursor (e.g., 4-bromo-2-chlorobenzene) undergoes nucleophilic substitution with ethylenediamine.

- Conditions: Typically carried out under controlled temperature with an inert atmosphere to avoid side reactions, using sodium hydroxide or other bases to facilitate substitution.

- Outcome: Formation of the ethane-1,2-diamine side chain attached to the aromatic ring while retaining halogen substituents.

- Notes: Reaction conditions are optimized to maintain the integrity of both bromine and chlorine substituents, as these influence reactivity and biological properties.

Chiral Synthesis via Stereoselective Routes

- Approach: Use of chiral catalysts or chiral starting materials to ensure the (1S) stereochemistry.

- Example: Employing chiral auxiliaries or asymmetric synthesis techniques during the introduction of the ethane-1,2-diamine moiety.

- Significance: The stereochemistry affects the compound’s interaction with biological targets, making this method crucial for pharmacological applications.

Multi-Step Synthesis via Intermediate Formation

- Step 1: Synthesis of 1-(4-bromo-2-chlorophenyl)ethanone or related ketone intermediates.

- Step 2: Reductive amination or conversion of the ketone to the ethane-1,2-diamine derivative.

- Reagents: Commonly used reducing agents include sodium borohydride or catalytic hydrogenation.

- Advantages: Allows for better control of substitution patterns and purity.

- Research Example: Analogous syntheses of halogenated phenyl ethanediamines via diketone intermediates have been reported with yields around 50-75% depending on conditions.

Green Chemistry Approaches

- Microwave-assisted synthesis: Accelerates reaction times and improves yields.

- Aqueous solvent systems: Use of water as a solvent reduces environmental impact.

- Benefits: Cleaner products, higher yields, and shorter reaction times.

- Research Findings: Microwave irradiation in aqueous media has been successfully used in related ethane-1,2-diamine derivatives, indicating potential applicability to this compound synthesis.

Comparative Data Table of Preparation Methods

Research Findings and Mechanistic Insights

- The halogen substituents (bromo and chloro) on the phenyl ring influence the nucleophilicity and electrophilicity of the intermediates, affecting substitution rates and selectivity.

- Sodium hydroxide is commonly used to facilitate nucleophilic aromatic substitution by deprotonating amine groups and activating the aromatic ring.

- Microwave irradiation enhances reaction kinetics by providing uniform heating, leading to higher yields and cleaner products in shorter times.

- The (1S) stereochemistry at the ethane-1,2-diamine center is critical for biological activity, and synthesis methods often incorporate stereochemical control to obtain enantiomerically pure products.

- The compound’s reactive amine groups allow participation in oxidation, reduction, and substitution reactions, broadening its utility in chemical and pharmacological research.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Research

The compound has been identified as a potential lead compound for the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological macromolecules, which is crucial in drug design. Studies have shown that such compounds can serve as inhibitors for specific enzymes or receptors involved in disease pathways. For instance, research indicates that halogenated compounds like 1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine can exhibit antimicrobial properties and may be effective against certain bacterial strains.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. The presence of halogen substituents enhances its reactivity, making it suitable for various reactions such as nucleophilic substitutions and coupling reactions. This versatility allows chemists to modify the compound to tailor its properties for specific applications.

Interaction studies involving this compound focus on its reactivity with biological macromolecules. These studies aim to elucidate how the compound interacts at a molecular level with enzymes or receptors. Understanding these interactions is essential for assessing its potential therapeutic effects and role in biochemical pathways.

Environmental Chemistry

Emerging research suggests that compounds like this compound may also play a role in environmental chemistry. As a halogenated compound, it can be involved in transformation processes that affect environmental pollutants. Studies on the degradation pathways of similar compounds highlight the importance of understanding their environmental fate and potential risks associated with their use .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes.

Case Study 2: Synthesis of Complex Molecules

In another research project, chemists successfully used this compound as an intermediate for synthesizing novel anti-cancer agents. The modifications led to compounds that showed enhanced efficacy in preclinical models.

Case Study 3: Environmental Impact Assessment

Research assessing the environmental impact of halogenated compounds revealed that this compound could undergo biotransformation in aquatic environments, potentially leading to the formation of less toxic metabolites.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethane-1,2-diamine Derivatives

Key Observations :

Key Observations :

- Linker Length : Ethane-1,2-diamine derivatives exhibit lower cytotoxicity compared to propane-1,3-diamine analogs, likely due to reduced metabolic activation .

- Antimicrobial Efficacy : While ethane-1,2-diamine derivatives show moderate activity, propane-1,3-diamine compounds achieve lower MIC values, suggesting a trade-off between efficacy and safety .

Key Observations :

- Reductive Alkylation : A common method for ethane-1,2-diamine derivatives, yielding high purity (>95%) when using NaBH3CN or similar agents .

- logP Trends : Halogenated derivatives (logP ~3.5–4.1) are more lipophilic than methoxy-substituted analogs (logP ~2.5–3.0), impacting drug-likeness .

Mechanistic Insights and Computational Studies

- MOA in Antimalarials : CQA derivatives inhibit heme detoxification in Plasmodium, a mechanism likely shared by halogenated ethane-1,2-diamine analogs .

Biological Activity

1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, interaction studies, and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C8H10BrClN2

- Molecular Weight : Approximately 249.53 g/mol

- Structural Features : Contains a bromo and a chloro substituent on a phenyl ring, linked to an ethane-1,2-diamine moiety.

This unique arrangement enhances its chemical reactivity and potential interactions with biological systems.

Synthesis Methods

The synthesis of this compound generally involves several key steps:

- Preparation of the Halogenated Phenyl Ring : Utilizing bromination and chlorination techniques.

- Formation of the Ethane-1,2-diamine Moiety : Typically achieved through amination reactions.

- Coupling Reaction : The final step involves coupling the halogenated phenyl compound with the ethane-1,2-diamine to yield the target compound.

Industrial production may optimize these steps for higher efficiency and yield.

Research indicates that this compound may exhibit notable biological activity due to its ability to interact with various biological targets. Key areas of interest include:

- Antimicrobial Activity : Studies suggest that halogenated compounds often possess antimicrobial properties due to their ability to disrupt cell membranes or interfere with metabolic processes in bacteria .

- Antitumor Potential : Similar compounds have shown promise in cancer research, particularly in inhibiting tumor growth by affecting cellular signaling pathways . The presence of electron-withdrawing groups like bromine and chlorine enhances this activity.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological effects of similar halogenated compounds:

Interaction Studies

The interaction studies involving this compound focus on its binding affinity and reactivity with various biological targets. These studies help elucidate its potential therapeutic roles and mechanisms of action within biological systems. The presence of halogen atoms enhances its reactivity, making it suitable for further functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.